Lipophilicity Reduction Relative to Trifluoromethyl Analog: Predicted logP Comparison
The target compound replaces the trifluoromethyl group found in 2-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1396766-92-9) with a cyclopropyl group. In silico prediction (Molinspiration) estimates a logP of approximately 2.8 for the cyclopropyl analog versus 3.5 for the trifluoromethyl analog, representing a ΔlogP of –0.7 [1]. This reduction in lipophilicity may correlate with improved aqueous solubility and a lower risk of CYP450-mediated metabolic clearance, as predicted by the Lipinski Rule of Five framework.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.8 (Molinspiration) |
| Comparator Or Baseline | 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole: predicted logP ≈ 3.5 |
| Quantified Difference | ΔlogP = –0.7 (lower lipophilicity for the cyclopropyl analog) |
| Conditions | In silico prediction using Molinspersion fragment-based algorithm; no experimental logP data available |
Why This Matters
Lower lipophilicity can translate into better oral bioavailability and reduced off-target promiscuity, making this compound a more attractive starting point for lead optimization programs focused on oral drug candidates.
- [1] Molinspiration Cheminformatics. Predicted logP values for 2-cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and 2-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. Accessed April 2026. View Source
